molecular formula C10H8O3 B186539 3,6-Dimethylphthalic anhydride CAS No. 5463-50-3

3,6-Dimethylphthalic anhydride

Cat. No.: B186539
CAS No.: 5463-50-3
M. Wt: 176.17 g/mol
InChI Key: WEPCDISQBQXOBE-UHFFFAOYSA-N
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Description

3,6-Dimethylphthalic anhydride is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16057. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,6-Dimethylphthalic anhydride (DMPhA) is a chemical compound that belongs to the class of phthalic anhydrides, which are known for their applications in various industrial processes, particularly as curing agents in epoxy resins. This article discusses the biological activity of DMPhA, focusing on its toxicity, potential health effects, and relevant research findings.

  • Chemical Formula : C₁₀H₈O₃
  • CAS Number : 85-44-9
  • Molecular Structure : DMPhA features two methyl groups attached to the phthalic anhydride structure, which influences its reactivity and biological interactions.

Acute Toxicity

The acute toxicity of DMPhA has been assessed through various studies. The oral LD50 (lethal dose for 50% of the population) in rats is reported to be 1530 mg/kg body weight. Clinical signs observed at doses equal to or greater than 500 mg/kg include sedation, imbalance, and bloodshot eyes .

Skin Sensitization

DMPhA has demonstrated skin sensitizing properties in animal studies. Positive results were observed in guinea pig tests according to OECD TG 406 and local lymph node assays similar to OECD TG 429. This indicates a potential for allergic reactions upon dermal exposure .

Respiratory Effects

Occupational exposure to DMPhA has been linked to respiratory sensitization. Reports indicate that workers exposed to DMPhA experienced symptoms such as rhinitis, chronic bronchitis, and asthma-like conditions. These effects are associated with increased levels of specific IgE antibodies in the blood, suggesting an immunological response to the compound .

Genotoxicity

Research indicates that DMPhA is not mutagenic in the Ames test under both metabolic activation conditions and non-activated states. However, it has been shown to induce chromosomal aberrations in mammalian cells at high concentrations (10 mM) without metabolic activation, indicating potential genotoxicity only under specific conditions .

Developmental Toxicity

In developmental toxicity studies involving phthalic acid (the hydrolysis product of DMPhA), no evidence of embryotoxicity or fetotoxicity was found at non-maternally toxic doses. However, significant decreases in fetal weight were noted at higher concentrations where maternal toxicity was also observed . This suggests that while DMPhA itself may not be directly toxic during development, its metabolites could pose risks at elevated exposure levels.

Case Study: Occupational Exposure

In a case study involving workers exposed to DMPhA in a manufacturing setting, symptoms of respiratory irritation were reported alongside increased incidences of asthma. The study highlighted the need for improved ventilation and personal protective equipment (PPE) to mitigate exposure risks .

Research Findings on Curing Agents

DMPhA is commonly used as a curing agent for epoxy resins. Its effectiveness in this role has been studied extensively. A detailed analysis of its curing kinetics revealed that DMPhA contributes significantly to the thermal stability and mechanical properties of cured epoxy systems. The curing process involves complex interactions between DMPhA and epoxy components, which can vary based on temperature and catalyst presence .

Summary Table: Biological Activity Overview

Parameter Findings
Oral LD501530 mg/kg (rats)
Skin SensitizationPositive results in guinea pig tests
Respiratory SensitizationAssociated with asthma and bronchitis symptoms
GenotoxicityNot mutagenic in Ames test; chromosomal aberrations at high doses
Developmental ToxicityNo embryotoxicity at non-toxic doses; fetal weight decrease at high doses

Properties

IUPAC Name

4,7-dimethyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPCDISQBQXOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203063
Record name 4,7-Dimethyl-1,3-isobenzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-50-3
Record name NSC 16057
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005463503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethylphthalic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16057
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dimethyl-1,3-isobenzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dimethylphthalic anhydride
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,7-Dimethyl-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione 1 (30.0 g, 0.150 mol) is added slowly in portions to stirred 98% sulfuric acid (300 mL) in a 1 L flange flask cooled to −5° C. using a salt-ice bath—note that the temperature is kept below 0° C. during the addition. The mixture is stirred for 30 mins at −5° C. and then allowed to warm up to 22° C. The mixture is carefully poured onto crushed ice (1.5 L). The cream precipitate that formed is filtered off and washed with ice water. The precipitate is dissolved in a 5% aq. sodium hydroxide solution (225 mL) with stirring. Glacial acetic acid (20 mL) is added slowly to the stirred solution. A cream precipitate forms and this is filtered off and discarded. 37% Hydrochloric acid (50 mL) is added to the stirred filtrate and the mixture is stirred for 2 h during which time a precipitate is formed. The precipitate is filtered off and dried in the vacuum oven overnight to yield the product as a cream solid (11.13 g, 41%). The filtrate is allowed to stand overnight during which time further product precipitated out. The second crop of precipitate is filtered off and dried under vacuum to yield the product 2 as a cream solid (5.79 g, 21%): 1H-NMR (300 MHz, CDCl3) δ 7.18 (s, 2H), 2.40 (s, 6H).
[Compound]
Name
1,7-Dimethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the addition of electrolytes or 1,4-dioxan affect the hydrolysis of 3,6-Dimethylphthalic anhydride?

A: Research indicates that the addition of electrolytes or 1,4-dioxan slows down the hydrolysis of both phthalic anhydride and this compound. This rate-retarding effect is slightly more pronounced in this compound compared to phthalic anhydride. []

Q2: How does the hydrolysis rate of this compound compare to that of phthalic anhydride at 25°C?

A: At 25°C, phthalic anhydride undergoes hydrolysis nearly eight times faster than this compound. This difference in reaction rates suggests that the presence of the two methyl groups in this compound influences its reactivity compared to the unsubstituted phthalic anhydride. []

Q3: What is the crystal structure of 3,6-Dimethyl-o-phenylenedimethanol, a compound derived from 4,7-Dimethyl-2-benzofuran-1,3-dione?

A: 3,6-Dimethyl-o-phenylenedimethanol, synthesized by reducing 4,7-Dimethyl-2-benzofuran-1,3-dione, crystallizes with two independent molecules in its asymmetric unit. Both of these molecules exhibit intramolecular O—H⋯O hydrogen bonding. The overall crystal packing is further stabilized by additional O—H⋯O hydrogen bonds between molecules. []

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